

Unraveling the Stereochemical Complexity of Chaetoviridin A: A Technical Guide

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Compound of Interest		
Compound Name:	Chaetoviridin A	
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Introduction

Chaetoviridin A, a member of the azaphilone class of fungal secondary metabolites, has garnered significant interest within the scientific community due to its intriguing chemical architecture and notable biological activities. Isolated from fungi of the Chaetomium genus, this polyketide-derived natural product exhibits a complex, stereochemically rich structure that has presented a considerable challenge to synthetic and analytical chemists alike. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of Chaetoviridin A, with a focus on the pivotal studies that led to the revision of its initially proposed configuration. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers in natural product synthesis, drug discovery, and chemical biology.

Chemical Structure and Revised Stereochemistry

Chaetoviridin A possesses a complex heterocyclic core featuring a substituted furo[2,3-h]isochromene-6,8-dione framework. Its molecular formula is C₂₃H₂₅ClO₆.[1] The structure is further embellished with a chloro substituent, a methyl group at a quaternary center, a 3-methylpent-1-enyl side chain, and a 3-hydroxy-2-methylbutanoyl side chain.

The initial stereochemical assignment of **Chaetoviridin A** was revised following a landmark total synthesis by Makrerougras and colleagues in 2017.[2][3][4] Through the asymmetric



synthesis of all four possible diastereomers of the proposed structure, and by comparing their nuclear magnetic resonance (NMR) and circular dichroism (CD) spectroscopic data with that of the natural product, the absolute configuration of **Chaetoviridin A** was unequivocally established as (6aS)-5-chloro-9-[(2S,3R)-3-hydroxy-2-methylbutanoyl]-6a-methyl-3-[(E,3S)-3-methylpent-1-enyl]furo[2,3-h]isochromene-6,8-dione.[2][3][4]

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Figure 1: The correct chemical structure of **Chaetoviridin A** with the revised stereochemistry.

Quantitative Spectroscopic and Physical Data

The structural elucidation and stereochemical assignment of **Chaetoviridin A** were heavily reliant on a suite of analytical techniques. The following tables summarize the key quantitative data.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Synthetic Chaetoviridin A (Revised Structure) in CDCl₃



Position	¹ H Chemical Shift (δ, ppm), Multiplicity (J in Hz)	¹³ C Chemical Shift (δ, ppm)
1	8.78 (s)	151.6
4	6.55 (s)	105.4
5	-	108.9
6a	-	87.6
7-CH₃	1.70 (s)	26.3
8	-	183.5
8a	-	110.4
9	-	109.1
10	6.61 (dd, J = 15.7, 8.0)	148.2
11	6.08 (d, J = 15.7)	119.9
11'	3.63 (m)	39.1
12'	1.44 (m)	29.3
13'	0.91 (t, J = 7.4)	11.9
11'-CH₃	1.09 (d, J = 6.7)	19.4
1'	-	168.1
2'	3.86 (p, J = 6.3)	51.1
3'	-	201.3
4'	1.17 (d, J = 6.9)	13.8
5'	1.17 (d, J = 6.0)	19.5
5'-OH	2.74 (br s)	-

Data extracted from the supporting information of Makrerougras et al., Org. Lett. 2017, 19, 15, 4146–4149.[2][3]



Table 2: Physical and Additional Spectroscopic Data for

Chaetoviridin A

Property	Value
Molecular Formula	C23H25ClO6
Molecular Weight	432.89 g/mol
Appearance	White solid
Optical Rotation [α]D	+34 (c 0.6, MeOH)
Circular Dichroism (CD)	λ max ($\Delta\epsilon$) = 365 (+14.3) in MeOH
High-Resolution Mass Spectrometry (HRMS- ESI-TOF)	m/z [M+H] ⁺ calcd for C ₂₃ H ₂₆ ClO ₆ : 433.1418, found 433.141

Data extracted from the supporting information of Makrerougras et al., Org. Lett. 2017, 19, 15, 4146–4149.[2][3]

Experimental Protocols Isolation and Purification of Chaetoviridin A from Chaetomium globosum

The following is a representative protocol for the isolation of **Chaetoviridin A** from a fungal culture.

- Fungal Cultivation: Chaetomium globosum (strain F0142) is cultured in 1 L Erlenmeyer flasks containing 200 mL of potato dextrose broth (PDB). The flasks are inoculated with mycelial plugs from a 5-day-old culture on potato dextrose agar (PDA) and incubated for 2 weeks on a rotary shaker at 150 rpm and 25 °C.[5]
- Extraction: The culture filtrate (8 L) is separated from the mycelium by filtration through Whatman No. 2 filter paper. The filtrate is then extracted three times with equal volumes of ethyl acetate.[5]
- Concentration: The combined ethyl acetate layers are concentrated to dryness under reduced pressure to yield the crude extract.[5]



- Chromatographic Purification: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of an appropriate solvent system (e.g., cyclohexane/ethyl acetate). Fractions are monitored by thin-layer chromatography (TLC).
- Final Purification: Fractions containing **Chaetoviridin A** are combined and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Total Synthesis of Chaetoviridin A (Revised Stereochemistry)

The total synthesis of **Chaetoviridin A**, as reported by Makrerougras et al., involves a multistep sequence. A condensed overview of the key steps is provided below. For detailed procedures, reagents, and reaction conditions, please refer to the original publication and its supporting information.[2][3]

- Synthesis of the Cazisochromene Core: The synthesis commences with the preparation of a substituted isochromene derivative, which forms the core of the **Chaetoviridin A** molecule.
- Chiral Dioxin-4-one Preparation: A chiral dioxin-4-one is synthesized from a commercially available starting material, which serves to introduce the desired stereochemistry in the 3hydroxy-2-methylbutanoyl side chain.
- Condensation and Lactonization: The cazisochromene core is condensed with the chiral dioxin-4-one. This is followed by a regioselective lactonization to form the characteristic angular lactone ring of **Chaetoviridin A**.
- Side Chain Introduction: The 3-methylpent-1-enyl side chain is introduced via a Wittig-type reaction or a similar olefination protocol.
- Final Deprotection and Purification: In the final steps, any protecting groups are removed, and the final product is purified by chromatography to yield synthetic **Chaetoviridin A**.

Visualizations of Key Relationships and Workflows Stereochemical Elucidation Workflow

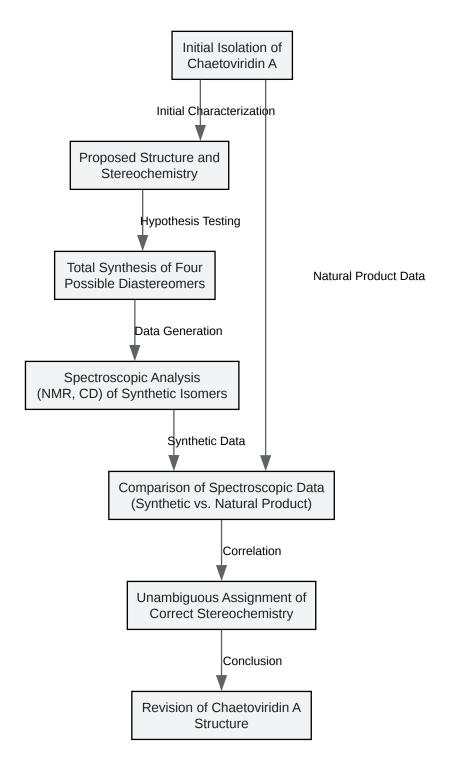




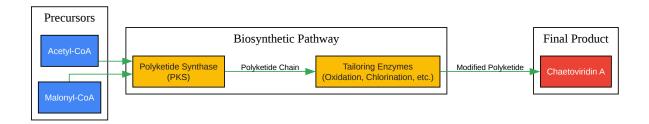


The following diagram illustrates the logical workflow employed to determine the correct stereochemistry of **Chaetoviridin A**.









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References

- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
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